Cas no 1010685-04-7 (1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride)

1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride structure
1010685-04-7 structure
Product name:1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride
CAS No:1010685-04-7
MF:C14H18Cl3NO
MW:322.657821178436
CID:4558958

1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride
    • Inchi: 1S/C14H17Cl2NO.ClH/c1-18-9-13-4-5-17-8-14(13,7-13)10-2-3-11(15)12(16)6-10;/h2-3,6,17H,4-5,7-9H2,1H3;1H
    • InChI Key: QXFDSTAEJPHOLO-UHFFFAOYSA-N
    • SMILES: C12(C3=CC=C(Cl)C(Cl)=C3)C(COC)(C1)CCNC2.[H]Cl

Computed Properties

  • Exact Mass: 321.045397g/mol
  • Monoisotopic Mass: 321.045397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 327
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 322.7g/mol
  • Topological Polar Surface Area: 21.3Ų

1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM555083-250mg
1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride
1010685-04-7 95%+
250mg
$787 2023-02-19
Chemenu
CM555083-100mg
1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride
1010685-04-7 95%+
100mg
$472 2023-02-19
Chemenu
CM555083-1g
1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride
1010685-04-7 95%+
1g
$1731 2023-02-19

Additional information on 1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride

Professional Introduction to 1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride (CAS No. 1010685-04-7)

The compound 1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride, identified by its CAS number 1010685-04-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate bicyclic structure and functional groups, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of both 3,4-dichlorophenyl and methoxymethyl substituents contributes to its unique chemical properties, making it a promising candidate for further investigation.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The bicyclic framework of 1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride offers a scaffold that can be modulated to enhance binding affinity and selectivity towards biological targets. This structural motif is particularly relevant in the design of drugs targeting neurological disorders, where precise molecular interactions are crucial.

One of the most compelling aspects of this compound is its potential in the treatment of central nervous system (CNS) disorders. The 3,4-dichlorophenyl group is known to influence the pharmacokinetic profile of molecules by enhancing lipophilicity, while the methoxymethyl moiety can contribute to metabolic stability. These features make it an attractive candidate for further optimization as a lead compound in CNS drug discovery.

The hydrochloride salt form of this compound not only improves its solubility but also enhances its bioavailability, which is critical for therapeutic efficacy. Current research indicates that compounds with similar structural features have shown promise in preclinical studies for conditions such as depression and anxiety disorders. The azabicyclo[4.1.0]heptane core is particularly interesting because it mimics natural product scaffolds that have been successfully utilized in drug development.

The synthesis of 1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Advanced techniques in organic synthesis, including transition metal catalysis and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These synthetic strategies are essential for producing pharmaceutical intermediates that meet stringent quality standards.

In the context of drug discovery, computational modeling and high-throughput screening have been instrumental in identifying promising candidates like this one. The integration of computational methods with experimental validation has accelerated the process of lead optimization. For instance, molecular docking studies have been used to predict the binding interactions of this compound with target enzymes and receptors, providing insights into its mechanism of action.

The pharmacological profile of 1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride is being actively investigated in various preclinical models. Initial studies suggest that it exhibits potent activity against key targets involved in CNS disorders without significant off-target effects. This selectivity is a critical factor in minimizing side effects and improving patient outcomes.

The future direction of research on this compound includes further exploration of its pharmacokinetic properties and potential clinical applications. Phase I clinical trials are being planned to evaluate its safety and tolerability in human subjects. Additionally, efforts are underway to develop derivatives with enhanced efficacy and reduced toxicity based on structural modifications identified through medicinal chemistry optimization.

The significance of heterocyclic compounds like 1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride cannot be overstated in modern drug development. Their unique structural features offer a rich palette for medicinal chemists to design molecules with tailored biological activities. As research continues to uncover new therapeutic targets and mechanisms, compounds such as this one will play a pivotal role in addressing unmet medical needs.

In conclusion, the compound 1010685-04-7, with its intricate bicyclic structure and functional groups, represents a promising candidate for further pharmaceutical development. Its potential applications in treating CNS disorders, coupled with its favorable pharmacokinetic properties, make it an exciting subject for ongoing research and clinical investigation.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD